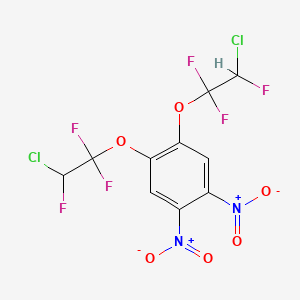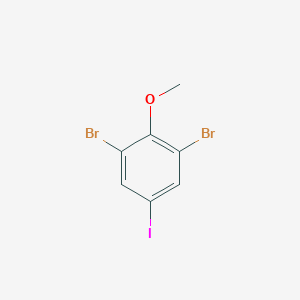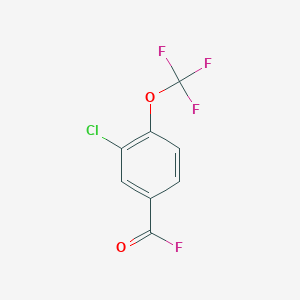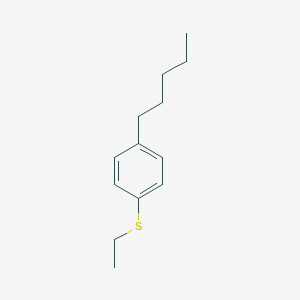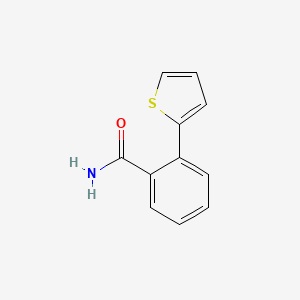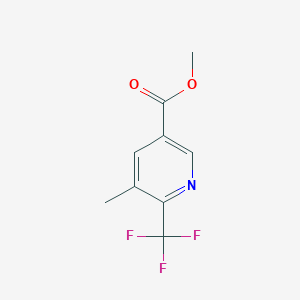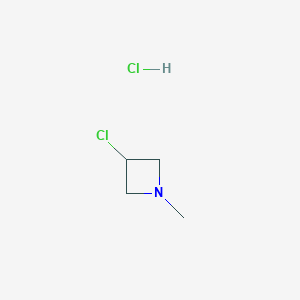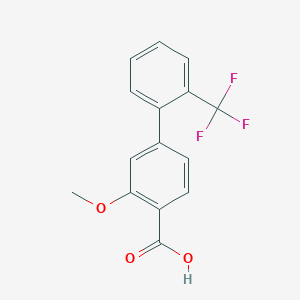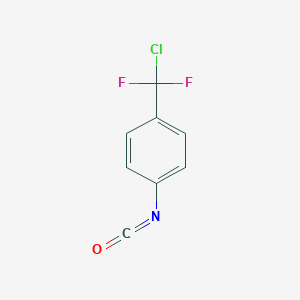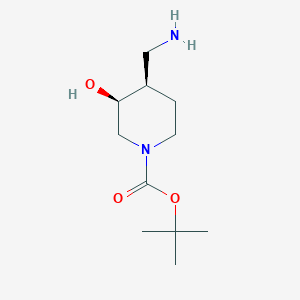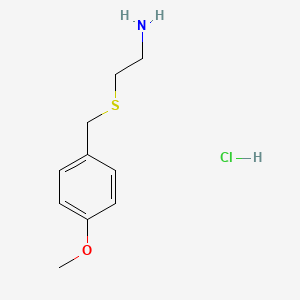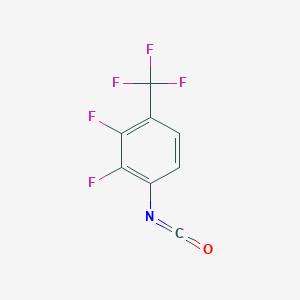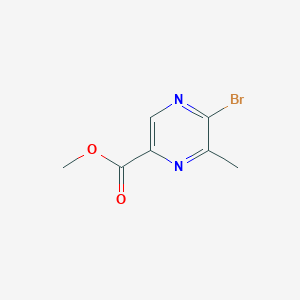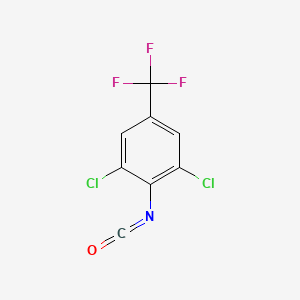
2,6-Dichloro-4-trifluoromethylphenyl isocyanate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-trifluoromethylphenyl isocyanate (95%) is an organic compound belonging to the family of isocyanates, which are a group of compounds characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates have been extensively used in the synthesis of organic compounds and polymers due to their versatile reactivity. 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is one of the most widely used isocyanates in organic synthesis due to its unique reactivity and its relatively low toxicity.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2,6-Dichloro-4-trifluoromethylphenyl isocyanate involves the reaction of 2,6-dichloro-4-trifluoromethylphenol with phosgene in the presence of a base to form the isocyanate.
Starting Materials
2,6-dichloro-4-trifluoromethylphenol, Phosgene, Base (such as triethylamine or pyridine)
Reaction
Add 2,6-dichloro-4-trifluoromethylphenol to a reaction vessel, Add base to the reaction vessel, Add phosgene to the reaction vessel slowly while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with a suitable solvent such as diethyl ether, Dry the solid under vacuum to obtain 2,6-Dichloro-4-trifluoromethylphenyl isocyanate
Mécanisme D'action
The reactivity of 2,6-Dichloro-4-trifluoromethylphenyl isocyanate is based on its ability to form a covalent bond with a variety of nucleophiles. This is due to the presence of the electron-withdrawing chlorine atoms, which increase the electrophilicity of the isocyanate functional group. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, which involves the initial formation of a nucleophilic addition intermediate, followed by the elimination of a leaving group to form the desired product.
Effets Biochimiques Et Physiologiques
2,6-Dichloro-4-trifluoromethylphenyl isocyanate is classified as a respiratory irritant and is known to cause irritation of the eyes, nose, throat, and lungs. It can also cause skin irritation and is classified as a skin sensitizer. Therefore, it is important to take appropriate safety precautions when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,6-Dichloro-4-trifluoromethylphenyl isocyanate in organic synthesis is its relatively low toxicity compared to other isocyanates. This makes it a safer option for laboratory experiments. However, it should still be handled with care and protective equipment should be worn when working with this compound. Additionally, it is important to note that this compound is highly reactive and can react with a variety of nucleophiles, so it is important to take appropriate precautions to avoid unwanted reactions.
Orientations Futures
In the future, 2,6-Dichloro-4-trifluoromethylphenyl isocyanate could be used in the synthesis of a variety of heterocycles, polymers, pharmaceuticals, and other organic compounds. Additionally, it could be used to develop new catalysts for organic synthesis, as well as new methods for the synthesis of polymers and other organic compounds. Furthermore, it could be used to develop new materials for use in various industries, such as coatings, adhesives, and sealants. Finally, it could be used in the development of new pharmaceuticals, such as drugs for cancer, infectious diseases, and other diseases.
Applications De Recherche Scientifique
2,6-Dichloro-4-trifluoromethylphenyl isocyanate has been widely studied for its potential applications in organic synthesis. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of polyurethanes and polyureas, which are widely used in the manufacture of coatings, adhesives, and sealants.
Propriétés
IUPAC Name |
1,3-dichloro-2-isocyanato-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3NO/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPXOXVLOQYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-trifluoromethylphenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

